An In-depth Technical Guide to the Structure Elucidation of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
An In-depth Technical Guide to the Structure Elucidation of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
Abstract
The definitive assignment of a chemical structure, particularly for chiral molecules in pharmaceutical development, is a cornerstone of chemical research. It demands a rigorous, multi-technique approach where orthogonal methods are employed to build a self-validating dossier of evidence. This guide provides a comprehensive walkthrough of the analytical workflow required to elucidate and confirm the complete structure of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. We will explore the causality behind the selection of each analytical technique, from establishing the fundamental molecular formula to confirming atomic connectivity and, most critically, assigning the absolute stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound framework for small molecule characterization.
Introduction: The Imperative for Unambiguous Characterization
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a para-fluorinated phenyl-substituted derivative of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter.[1] As with many biologically active molecules, its pharmacological properties are intrinsically tied to its three-dimensional structure. The presence of a single stereocenter at the C3 position means that its enantiomer, the (S) form, may possess vastly different efficacy or toxicity profiles. Therefore, a simple confirmation of its constitution is insufficient; a complete elucidation of its absolute configuration is mandatory.
The hydrochloride salt form is often used to improve solubility and stability.[1] This guide details the logical progression of experiments designed to assemble an irrefutable structural proof, integrating data from mass spectrometry, NMR spectroscopy, infrared spectroscopy, and X-ray crystallography.
The Analytical Workflow: A Strategy of Progressive Elucidation
The structure elucidation process is not a random collection of experiments but a logical sequence where each step builds upon the last. The workflow is designed to answer three fundamental questions in order:
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What is the molecular formula and purity?
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How are the atoms connected?
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What is the absolute spatial arrangement of the atoms?
Caption: Logical workflow for complete structure elucidation.
Phase 1: Foundational Analysis - Molecular Formula and Purity
Before delving into complex structural details, we must first establish the molecular formula and assess the sample's purity.
Mass Spectrometry (MS)
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the primary tool for determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high precision (typically <5 ppm), allowing for the calculation of a unique molecular formula. For this compound, we specifically look for the molecular ion peak corresponding to the free base [C₁₀H₁₂FNO₂H]⁺ after loss of HCl, and crucially, the isotopic pattern introduced by chlorine (³⁵Cl and ³⁷Cl) in the molecular ion of the full salt.
Trustworthiness: The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 3:1.[2][3] Observing this pattern is a definitive confirmation of the presence of a single chlorine atom, thus validating the hydrochloride salt form.
Elemental Analysis
Expertise & Rationale: Though an older technique, elemental analysis provides robust, quantitative confirmation of the mass percentages of C, H, and N. The results must align with the theoretical percentages calculated from the formula proposed by HRMS. This serves as an orthogonal validation, reducing the likelihood of an incorrect formula assignment.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Purity is paramount. Spectroscopic data from an impure sample can be misleading. A reverse-phase HPLC method is developed to confirm the sample consists of a single major component (typically >98% purity).
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | PubChem[4] |
| Molecular Weight | 233.67 g/mol | PubChem[1][4] |
| Monoisotopic Mass | 233.06188 Da | PubChem[4] |
| Appearance | White to off-white solid | Benchchem[1] |
| Handling | Hygroscopic; store at 2-8°C under inert gas | Benchchem[1] |
Phase 2: Connectivity Mapping - Assembling the Pieces
With the molecular formula confirmed, the next phase is to determine the atomic connectivity—the molecular "blueprint."
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule.
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¹H NMR: Provides information about the chemical environment and connectivity of protons. For our target molecule, we expect to see distinct signals for the aromatic protons (showing a characteristic AA'BB' splitting pattern for a 1,4-disubstituted ring), the methine proton at the chiral center (CH), and the three methylene groups (CH₂).
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¹³C NMR: Reveals the number and type of carbon atoms (aliphatic, aromatic, carbonyl). The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).[5]
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2D NMR (COSY & HSQC): These experiments are crucial for assembling the structure.
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COSY (Correlation Spectroscopy) identifies protons that are coupled (on adjacent carbons), allowing us to "walk" along the butanoic acid chain.
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HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal directly to the carbon it is attached to, unambiguously linking the ¹H and ¹³C assignments.
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Caption: Key NMR correlations for structure assembly.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and reliable method for identifying the functional groups present in a molecule.[6] The presence of the hydrochloride salt and the amino acid moiety results in a characteristic spectral signature.
Trustworthiness: The simultaneous observation of bands for the carboxylic acid, the ammonium salt (from protonation of the amine by HCl), and the C-F bond provides a strong, self-validating confirmation of the key functional groups predicted by the molecular formula.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Carboxylic Acid (O-H) | 2500-3300 (broad) | O-H Stretch |
| Carboxylic Acid (C=O) | 1700-1730 | C=O Stretch |
| Ammonium (N-H) | 2800-3100 (broad) | N-H Stretch |
| Aromatic Ring (C=C) | 1450-1600 | C=C Stretch |
| Carbon-Fluorine (C-F) | 1000-1400 | C-F Stretch[7] |
Phase 3: The Definitive Step - Stereochemical Assignment
Confirming the connectivity is not enough. The absolute configuration at the C3 stereocenter must be proven to be (R).
Single Crystal X-ray Crystallography
Expertise & Rationale: This is the unequivocal gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration.[8][9] The technique works by diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern is used to generate a 3D electron density map, from which atomic positions can be determined with high precision.
Trustworthiness: To determine the absolute structure, one must utilize the phenomenon of anomalous dispersion.[10] The success of this measurement is quantified by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[11] A value close to 1 would indicate the opposite enantiomer. This provides an unambiguous and statistically robust assignment of the (R) configuration.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Expertise & Rationale: While X-ray crystallography analyzes a single crystal, Chiral HPLC assesses the bulk sample, making it the ideal tool for determining enantiomeric purity (or enantiomeric excess, e.e.). The method uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different times.
Trustworthiness: By running an authentic racemic standard (a 50:50 mixture of R and S), one can establish the retention times for both enantiomers. The analysis of the target sample should show a single, sharp peak corresponding to the retention time of the (R)-enantiomer, confirming both its identity and high enantiomeric purity. Macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids.[12][13]
Detailed Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol/water (1:1).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: Scan from m/z 100-500.
-
Validation: Observe the accurate mass for the [M-Cl]⁺ ion (C₁₀H₁₂FNO₂H⁺) within 5 ppm of the theoretical value. Confirm the [M+H]⁺ peak for the full salt shows an isotopic pattern at m/z ~234 and ~236 with a ~3:1 intensity ratio.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC)
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans using proton decoupling.
-
2D NMR: Use standard instrument parameters for COSY and HSQC experiments.
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak.
FTIR Spectroscopy
-
Sample Preparation: Use an attenuated total reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Any standard FTIR spectrometer.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a scan of the empty ATR crystal.
X-Ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent system (e.g., methanol/ether).
-
Data Collection: Mount a selected crystal on a diffractometer equipped with a Cu Kα or Mo Kα X-ray source. Collect a full sphere of diffraction data.
-
Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data.
-
Validation: Ensure the final refined model has low R-factors and a Flack parameter value close to 0 (± statistical uncertainty) to confirm the (R) absolute configuration.[11]
Chiral HPLC
-
Column: A chiral column, such as one based on a teicoplanin stationary phase (e.g., Astec CHIROBIOTIC T).[12]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer with an acidic additive (e.g., 0.1% formic acid), optimized for resolution.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Protocol: a. Inject a racemic standard to determine the retention times for both (R) and (S) enantiomers. b. Inject the sample of interest. c. Validation: The sample should exhibit a single peak at the retention time corresponding to the (R)-enantiomer. Calculate enantiomeric excess (% e.e.) to confirm purity.
Conclusion
The structure elucidation of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a case study in analytical rigor. By systematically employing a suite of orthogonal techniques, we construct a layered, self-validating argument. HRMS and elemental analysis establish the molecular formula. A combination of 1D and 2D NMR, supported by FTIR, unambiguously determines the atomic connectivity. Finally, the absolute stereochemistry is definitively assigned by single-crystal X-ray crystallography and the enantiomeric purity is confirmed by chiral HPLC. Only through the successful integration of all these data points can the structure be considered fully and authoritatively elucidated.
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